molecular formula C16H16N2O4 B1663805 Bcl-2-Inhibitor CAS No. 383860-03-5

Bcl-2-Inhibitor

Katalognummer: B1663805
CAS-Nummer: 383860-03-5
Molekulargewicht: 300.31 g/mol
InChI-Schlüssel: YPSXFMHXRZAGTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

B-Zell-Lymphom-2-Inhibitoren sind eine Klasse von Verbindungen, die auf die B-Zell-Lymphom-2-Proteinfamilie abzielen, die wichtige Regulatoren der Apoptose oder des programmierten Zelltods sind. Diese Inhibitoren sind besonders wichtig für die Behandlung verschiedener Krebsarten, da sie in Krebszellen, die eine Resistenz gegen andere Behandlungsformen entwickelt haben, die Apoptose induzieren können .

Wirkmechanismus

Target of Action

Bcl-2 inhibitors primarily target the B-cell lymphoma 2 (BCL2) protein, a key regulator of apoptosis . BCL2 is variably highly expressed in many hematological malignancies, providing protection from cell death induced by oncogenic and external stresses . The BCL2 protein is part of a larger family of BCL2-related proteins, all operating by nonenzymatic protein:protein interactions to regulate the intrinsic or mitochondrial pathway to apoptosis .

Mode of Action

Bcl-2 inhibitors, such as Venetoclax, work by selectively inhibiting BCL2, thereby triggering apoptosis of cancer cells . They act intracellularly in a BCL2-overexpressing leukemic cell to initiate apoptosis by mimicking the action of the endogenous antagonists of BCL2, the BH3-only proteins . These inhibitors work by releasing pro-apoptotic proteins that would otherwise be stifled by BCL2, nudging the cancer cells to self-destruct .

Biochemical Pathways

The BCL2 family proteins regulate the intrinsic or mitochondrial pathway to apoptosis . In the prosurvival subfamily, MCL1, BCLxL (BCL2L1), BCL2A1, and BCLB, like BCL2, inhibit the initiation of apoptosis . Through direct binding, they hold in check the 2 key cell death effector proteins, BAX and BAK, which when activated congregate on the outer membrane of the mitochondria and create pores which permeabilize and depolarize the organelle, releasing cytochrome C and activating caspases that execute the destruction of cells in a manner we recognize as apoptosis .

Pharmacokinetics

Venetoclax, a highly potent BCL2 inhibitor, has been extensively characterized in patients and healthy participants . After oral dosing, the median time to reach maximum plasma concentration ranged from 5 to 8 hours and the harmonic mean half-life ranged from 14 to 18 hours . Venetoclax is eliminated via cytochrome P450 (CYP)3A metabolism, and a negligible amount of unchanged drug is excreted in urine .

Result of Action

The inhibition of BCL2 results in a significant effect, triggering apoptosis of cancer cells . This leads to the destruction of cells, a process recognized as apoptosis . The result is a reduction in the number of cancer cells, contributing to the treatment of hematological malignancies .

Action Environment

The action of Bcl-2 inhibitors can be influenced by environmental factors. For instance, agonists in the microenvironment, such as interleukin-10, CD40L, and unmethylated DNA, can stimulate cells through the PI3K/AKT/mTOR signaling pathway to activate NF-κB signaling and promote the expression of MCL-1 and BCL-XL .

Biochemische Analyse

Biochemical Properties

The Bcl-2 inhibitor interacts with the Bcl-2 protein, which is a part of a large family of Bcl-2-related proteins . These proteins operate by nonenzymatic protein-protein interactions to regulate the intrinsic or mitochondrial pathway to apoptosis . The Bcl-2 inhibitor, such as Venetoclax, is a selective Bcl-2 inhibitor that inhibits Bcl-2 by binding to its BH domains . This binding interaction disrupts the function of Bcl-2, leading to the initiation of apoptosis .

Cellular Effects

The Bcl-2 inhibitor has significant effects on various types of cells and cellular processes. It influences cell function by triggering apoptosis, impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, Bcl-2 inhibitors can suppress cell growth in malignant cells, showing superior activity compared to other treatments .

Molecular Mechanism

The inhibitor binds to the Bcl-2 protein, mimicking the action of the endogenous antagonists of Bcl-2, the BH3-only proteins . This binding interaction disrupts the function of Bcl-2, leading to the initiation of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of the Bcl-2 inhibitor can change over time. For instance, the Bcl-2 inhibitor HZ-L105 showed potent inhibition against Bcl-2 in biochemical assays . Over time, HZ-L105 suppressed cell growth not only in certain cell lines but also in resistant lines .

Dosage Effects in Animal Models

The effects of the Bcl-2 inhibitor can vary with different dosages in animal models. For instance, in a study with mice, the Bcl-2 inhibitor S 55746 was able to restore apoptosis functions impaired by tumorigenesis . The effects varied depending on the dosage and timing of the treatment .

Metabolic Pathways

The Bcl-2 inhibitor is involved in the regulation of the intrinsic or mitochondrial pathway to apoptosis . It interacts with the Bcl-2 protein and other related proteins to regulate this pathway . The inhibitor can also affect metabolic flux or metabolite levels, as seen in leukemia stem cells .

Transport and Distribution

The Bcl-2 inhibitor is transported and distributed within cells and tissues. It is known to bind to the Bcl-2 protein, which is localized to the outer membrane of mitochondria . The inhibitor can also interact with other proteins and be distributed to other parts of the cell .

Subcellular Localization

The Bcl-2 inhibitor targets the Bcl-2 protein, which is localized to the outer membrane of mitochondria . The inhibitor can also be found in other parts of the cell, depending on the specific type of Bcl-2 inhibitor and the cell type . The subcellular localization of the Bcl-2 inhibitor can affect its activity or function .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Die Synthese von B-Zell-Lymphom-2-Inhibitoren umfasst typischerweise mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und die endgültige Wirkverbindung. Beispielsweise beinhaltet die Synthese von Venetoclax, einem bekannten B-Zell-Lymphom-2-Inhibitor, die Verwendung verschiedener Reagenzien und Katalysatoren unter kontrollierten Bedingungen . Der Prozess umfasst oft Schritte wie die Amidbindungsbildung, Cyclisierung und Reinigung durch Chromatographie.

Industrielle Produktionsmethoden: Die industrielle Produktion von B-Zell-Lymphom-2-Inhibitoren erfordert die Skalierung der synthetischen Wege unter Beibehaltung der Reinheit und Wirksamkeit der Verbindung. Dies beinhaltet oft die Optimierung der Reaktionsbedingungen, die Verwendung von Hochdurchsatz-Screening-Methoden und den Einsatz fortschrittlicher Reinigungstechniken wie der Hochleistungsflüssigchromatographie .

Eigenschaften

IUPAC Name

4-methoxy-2-[2-(5-methoxy-2-nitrosophenyl)ethyl]-1-nitrosobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4/c1-21-13-5-7-15(17-19)11(9-13)3-4-12-10-14(22-2)6-8-16(12)18-20/h5-10H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPSXFMHXRZAGTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N=O)CCC2=C(C=CC(=C2)OC)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90473860
Record name Bcl-2 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383860-03-5
Record name Bcl-2 Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90473860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bcl-2 Inhibitor
Reactant of Route 2
Bcl-2 Inhibitor
Reactant of Route 3
Reactant of Route 3
Bcl-2 Inhibitor
Reactant of Route 4
Bcl-2 Inhibitor
Reactant of Route 5
Bcl-2 Inhibitor
Reactant of Route 6
Reactant of Route 6
Bcl-2 Inhibitor

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.